N-Nitrosoatenolol is a derivative of atenolol, a widely used beta-adrenergic blocker. This compound falls under the category of N-nitrosamines, which are organic compounds characterized by the presence of a nitroso group () attached to a nitrogen atom. N-Nitroso compounds are of significant interest due to their potential carcinogenic properties and their formation as impurities in pharmaceutical products.
N-Nitrosoatenolol is synthesized from atenolol, which is commonly prescribed for hypertension and cardiac conditions. The classification of N-nitroso compounds includes various derivatives formed from secondary amines, where the nitroso group is introduced through chemical reactions involving nitrosating agents. N-Nitrosoatenolol specifically belongs to the class of N-nitrosamines that have been studied for their toxicological effects and potential health risks .
The synthesis of N-nitrosoatenolol can be achieved using several methods. One efficient approach involves the use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions. This method has shown broad substrate applicability and yields high purity products without the need for metal or acid catalysts. The process typically involves the reaction of atenolol with tert-butyl nitrite, leading to the formation of N-nitrosoatenolol through a straightforward reaction pathway that allows for easy isolation of the product .
Another method highlighted in recent studies includes unconventional synthetic routes that utilize alternative nitrosating agents or conditions, further expanding the toolkit for synthesizing N-nitrosamines .
The molecular structure of N-nitrosoatenolol can be represented as follows:
The structural formula features a nitroso group () attached to the nitrogen atom in the beta-blocking agent's amine structure. The presence of this functional group significantly alters the compound's chemical properties compared to its parent compound, atenolol.
N-Nitrosoatenolol can undergo various chemical reactions typical of N-nitrosamines. These include:
The mechanism by which N-nitrosoatenolol exerts its effects involves its interaction with biological systems. Upon entering biological environments, it can lead to the formation of reactive nitrogen species that may interact with cellular macromolecules, including proteins and nucleic acids. This interaction can result in genotoxic effects, potentially leading to mutations and contributing to carcinogenesis. Studies have shown that N-nitrosamines can induce DNA damage in various cell types, emphasizing their significance in toxicological assessments .
N-Nitrosoatenolol exhibits specific physical and chemical properties:
These properties influence its handling in laboratory settings and its potential applications in research .
N-Nitrosoatenolol is primarily studied for its implications in pharmacology and toxicology. Its applications include:
Research continues into the implications of such compounds in drug safety assessments and their environmental impact due to their persistence and biological activity .
Nitrosamine impurities emerged as a paramount concern in pharmaceutical quality control following the landmark 2018 discovery of N-Nitrosodimethylamine (NDMA) in angiotensin receptor blockers (sartans). This contamination event triggered global regulatory actions by the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA), leading to extensive recalls and a fundamental reevaluation of pharmaceutical manufacturing practices [3] [6]. These impurities belong to the "cohort of concern" carcinogens per ICH M7 guidelines due to their potent mutagenic and carcinogenic properties observed in animal studies, necessitating strict control strategies even at trace concentrations [7]. The problem expanded beyond small-molecule nitrosamines with the recognition of Nitrosamine Drug Substance-Related Impurities (NDSRIs)—complex nitrosamines structurally derived from active pharmaceutical ingredients (APIs), which now threaten approximately 40% of existing medicines across multiple therapeutic classes [3] [7].
N-Nitrosoatenolol (chemical name: 2-(4-(2-hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide; CAS RN: 134720-04-0) was first identified in atenolol active pharmaceutical ingredients (APIs) sourced from an Indian manufacturer in April 2023 [1] [4]. This discovery prompted immediate regulatory investigations, including a comprehensive review by South Korea's Ministry of Food and Drug Safety (MFDS) and aligned actions with global health authorities [1]. Structurally classified as an NDSRI, this impurity forms when atenolol's secondary amine group reacts with nitrosating agents during synthesis, storage, or under specific manufacturing conditions. Its detection carries profound regulatory significance because atenolol remains a widely prescribed beta-blocker (ranked 63rd most prescribed medication in the U.S. in 2022 with >10 million prescriptions) used for hypertension, angina, and arrhythmias [1] [5] [9]. Regulatory agencies have established a stringent specification limit of 15 ng/mg (equivalent to an acceptable intake of approximately 1.5 µg/day based on typical doses) for this mutagenic compound in atenolol products [1] [4].
N-Nitrosoatenolol maintains the core molecular framework of atenolol (C₁₄H₂₂N₂O₃) but features a critical structural modification: the secondary amine group (-NH-) attached to the isopropyl moiety undergoes nitrosation, forming an N-nitroso group (-N(NO)-) [9]. This transformation increases its molecular weight to 295.33 g/mol (C₁₄H₂₁N₃O₄) compared to atenolol's 266.34 g/mol [9] [10]. The structural proximity between API and impurity creates significant analytical challenges during detection, as the high concentration of parent atenolol (typically 50-100 mg per dose unit) can obscure trace-level N-Nitrosoatenolol (detected at ng/mg levels) [1]. This impurity's formation is thermodynamically favored under acidic conditions or in the presence of nitrite ions (NO₂⁻), which may originate from excipients, water, solvents, or even atmospheric nitrogen oxides [3] [9]. The reaction follows a classic nitrosation mechanism where nitrosating agents (e.g., N₂O₃ derived from nitrites) electrophilically attack the nucleophilic secondary amine of atenolol [3] [8].
Table 1: Structural Comparison of Atenolol and N-Nitrosoatenolol
Property | Atenolol | N-Nitrosoatenolol |
---|---|---|
Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₂₁N₃O₄ |
Molecular Weight | 266.34 g/mol | 295.33 g/mol |
CAS Registry Number | 29122-68-7 | 134720-04-0 |
Functional Group Modification | Secondary amine (-NH-) | N-Nitroso group (-N(NO)-) |
Key Formation Condition | N/A | Acidic pH + Nitrosating agents |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1